1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one
Beschreibung
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
1-(2-imino-3-methylbenzimidazol-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12(18)9-17-11-8-6-5-7-10(11)16(4)13(17)15/h5-8,15H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGOFAWLPKTGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349583 | |
| Record name | 1-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487006-10-0 | |
| Record name | 1-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzimidazole with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzimidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-3-methyl-2,3-dihydro-1H-benzimidazole: Shares the benzimidazole core but lacks the dimethylbutanone moiety.
3,3-Dimethylbutan-2-one: A simpler ketone without the benzimidazole structure.
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3-methylbutan-2-one: Similar structure with a different substitution pattern on the butanone moiety.
Uniqueness
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is unique due to its specific combination of the benzimidazole core and the dimethylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biologische Aktivität
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one (CAS Number: 487006-10-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 245.32 g/mol. It features a benzimidazole core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| Density | 1.12 g/cm³ |
| Boiling Point | 347.9 °C |
| Flash Point | 164.2 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzimidazole moiety is known to exhibit a range of pharmacological effects, including:
- Enzyme Inhibition : Compounds with benzimidazole structures often act as inhibitors for various enzymes, including proteases and kinases.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Research indicates potential in inhibiting tumor growth through various mechanisms.
Antimicrobial Activity
A study examining the antimicrobial properties of benzimidazole derivatives highlighted that compounds similar to 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the benzimidazole ring could enhance antibacterial potency .
Anticancer Activity
Research has shown that certain benzimidazole derivatives can induce apoptosis in cancer cells. For instance, a derivative exhibited selective cytotoxicity against breast cancer cell lines by activating intrinsic apoptotic pathways . The compound's ability to inhibit specific signaling pathways involved in cell proliferation further supports its potential as an anticancer agent.
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may possess neuroprotective properties by inhibiting β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease. This inhibition can lead to reduced levels of amyloid-beta plaques in the brain, providing a therapeutic avenue for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways indicative of apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
